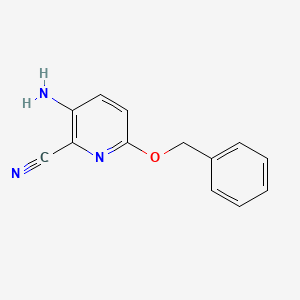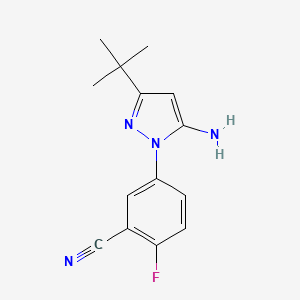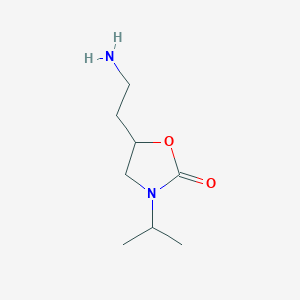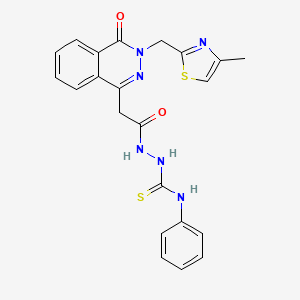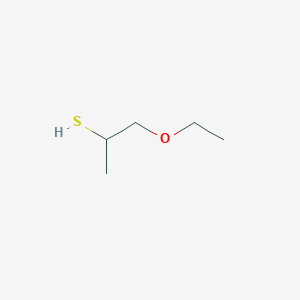
1-Ethoxypropane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxypropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of an ethoxy group (–OCH2CH3) and a thiol group (–SH) attached to a propane backbone. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxypropane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide, although this method may produce unwanted by-products .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea due to its efficiency in producing high yields of the desired thiol. The reaction is typically carried out under controlled conditions to minimize the formation of by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxypropane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Reduction: Hydrochloric acid and zinc for reducing disulfides back to thiols.
Substitution: Sodium hydrosulfide or thiourea for nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols from disulfides.
Substitution: Thiols from alkyl halides.
Scientific Research Applications
1-Ethoxypropane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethoxypropane-2-thiol involves its ability to undergo redox reactions and form stable complexes with various molecules. The thiol group can participate in nucleophilic attacks, making it a versatile reagent in chemical reactions. In biological systems, thiols play a crucial role in maintaining redox homeostasis and protecting cells from oxidative damage .
Comparison with Similar Compounds
1-Ethoxypropane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-Propane-2-thiol: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 1-Ethoxypropane-2-thiol is unique due to the presence of both an ethoxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its dual functionality makes it valuable in both synthetic and industrial applications .
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
1-ethoxypropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-3-6-4-5(2)7/h5,7H,3-4H2,1-2H3 |
InChI Key |
AQBVBLNVWKOJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


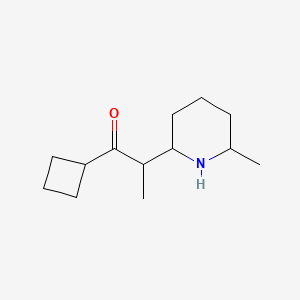
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
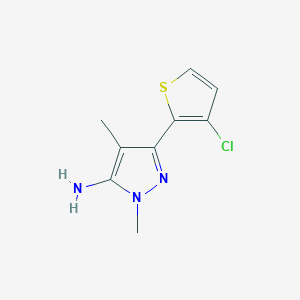
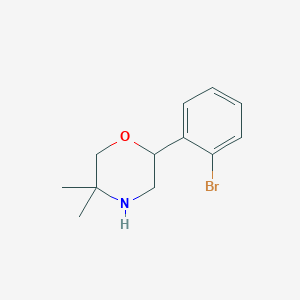
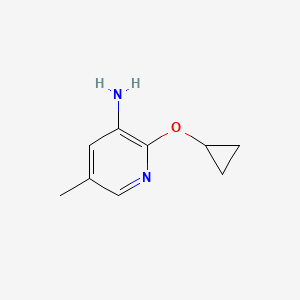
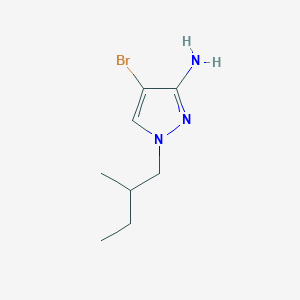
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
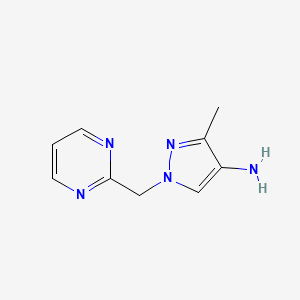
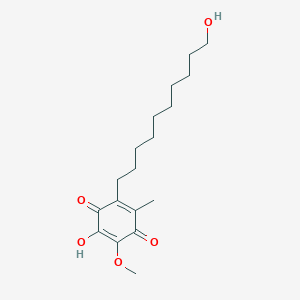
![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
